N-(叔丁基)十氢异喹啉-3-甲酰胺

描述

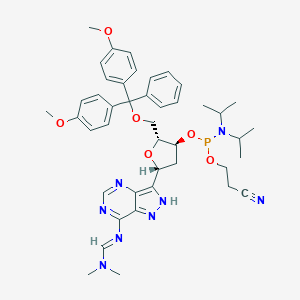

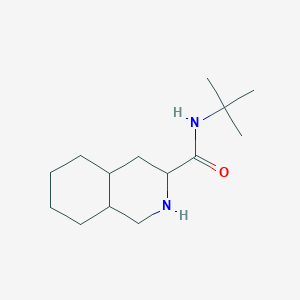

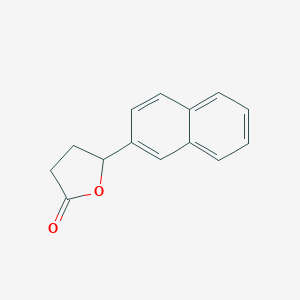

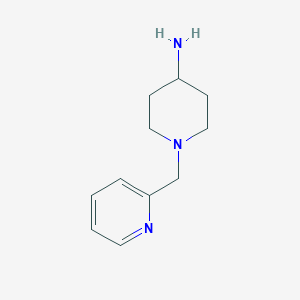

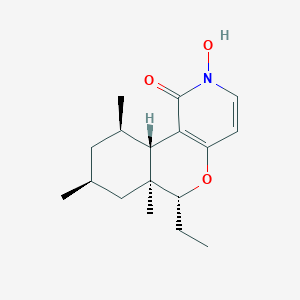

N-(tert-butyl)decahydroisoquinoline-3-carboxamide (TBDI) is an organic compound that has been studied for its potential applications in the pharmaceutical and chemical industries. It belongs to the class of compounds known as tertiary amines and is composed of a tertiary amine group, a decahydroisoquinoline ring system, and a carboxamide group. TBDI is a highly versatile compound with a wide range of applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

科学研究应用

HIV 蛋白酶抑制剂:它是各种 HIV 蛋白酶抑制剂中的关键结构成分。通过与不同试剂烷基化制备了这种甲酰胺的衍生物用于医疗目的,显示了其在药物开发中的多功能性 (Casper 和 Hitchcock,2007)。

囊性纤维化治疗:它与依伐卡托等化合物有关,依伐卡托是 FDA 批准用于治疗囊性纤维化的药物。喹啉酮-3-甲酰胺结构是开发有效、选择性和药代动力学有利的治疗方法的关键 (Hadida 等人,2014)。

沙奎那韦合成:在合成 HIV 蛋白酶抑制剂沙奎那韦时,该化合物被用作中间体。它展示了该化合物在创建复杂治疗分子中的作用 (Xinlin,2007)。

奈非那韦合成:它被用作环保合成奈非那韦的中间体,奈非那韦是一种用于治疗 HIV/AIDS 的抗逆转录病毒药物。这说明了该化合物在产生更可持续的药物过程中中的用途 (Yan 等人,2008)。

3-芳基磺酰基喹啉合成:它与作为药物很重要的 3-芳基磺酰基喹啉衍生物的合成有关。使用涉及叔丁基氢过氧化物的方法来形成这些化合物,显示了该化合物在创建其他具有医学相关性的结构中的应用 (Zhang 等人,2016)。

抗疟疾药物开发:N-叔丁基异喹啉,一种近亲,被开发为 4-氨基喹啉抗疟疾候选药物,证明了此类结构在对抗疟疾等疾病中的作用 (O’Neill 等人,2009)。

调节乙氧喹的遗传毒性:研究已经使用衍生物来调节乙氧喹(一种主要用作食品防腐剂的抗氧化剂)的遗传毒性,说明了在食品安全和毒理学中的潜在作用 (Skolimowski 等人,2010)。

安全和危害

作用机制

Target of Action

It is known to be an intermediate in the production of hiv protease inhibitors . HIV protease is a type of enzyme that cleaves protein precursors to produce functional proteins essential for the replication of the HIV virus. Therefore, inhibiting this enzyme is a key strategy in the treatment of HIV/AIDS.

属性

IUPAC Name |

N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZBXVBPICTBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869858 | |

| Record name | N-tert-Butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-(tert-butyl)decahydroisoquinoline-3-carboxamide in pharmaceutical chemistry?

A1: N-(tert-butyl)decahydroisoquinoline-3-carboxamide is not a pharmaceutical itself but serves as a crucial building block in synthesizing HIV protease inhibitors like nelfinavir [, ]. These inhibitors work by targeting the HIV protease enzyme, essential for viral replication. By inhibiting this enzyme, they disrupt the HIV life cycle and prevent the virus from multiplying.

Q2: Can you describe the synthetic route for incorporating N-(tert-butyl)decahydroisoquinoline-3-carboxamide into nelfinavir?

A2: In the synthesis of nelfinavir, N-(tert-butyl)decahydroisoquinoline-3-carboxamide is reacted with a specifically prepared epoxide intermediate, benzyl (R)-1-((S)-oxiran-yl)-2-(phenylthio) ethyl carbamate []. This reaction, facilitated by refluxing in methanol, forms a key intermediate incorporating the core structure of N-(tert-butyl)decahydroisoquinoline-3-carboxamide into the developing nelfinavir molecule. Following this step, further modifications are carried out, including the removal of protecting groups and the addition of a specific carboxylic acid derivative, ultimately yielding the final nelfinavir molecule [].

Q3: What analytical techniques were employed to characterize N-(tert-butyl)decahydroisoquinoline-3-carboxamide and confirm its incorporation into nelfinavir?

A3: Researchers used a combination of techniques to characterize N-(tert-butyl)decahydroisoquinoline-3-carboxamide and confirm its successful incorporation into nelfinavir. Infrared (IR) spectroscopy was used to analyze the vibrations of functional groups within the molecule []. Additionally, mass spectrometry, specifically MALDI-TOF MS, was employed to determine the molecular ion and quasi-molecular ion peaks, further confirming the compound's identity []. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, DEPT, HMBC, HSQC, and DQF-COSY, provided detailed information about the compound's structure and connectivity []. By analyzing the NMR data, researchers could confidently assign the different hydrogen and carbon atoms within the molecule, confirming its structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)